molecular formula C6H8N2O3 B2591962 2-Hydroxy-5,7-diazaspiro[3.4]octane-6,8-dione CAS No. 1935953-13-1

2-Hydroxy-5,7-diazaspiro[3.4]octane-6,8-dione

Cat. No.: B2591962
CAS No.: 1935953-13-1
M. Wt: 156.141
InChI Key: NOKNONYGPMTGOQ-UHFFFAOYSA-N
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Description

“2-Hydroxy-5,7-diazaspiro[3.4]octane-6,8-dione” is a chemical compound with the CAS Number: 1935953-13-1 . It has a molecular weight of 156.14 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N2O3/c9-3-1-6(2-3)4(10)7-5(11)8-6/h3,9H,1-2H2,(H2,7,8,10,11) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

This compound is a powder . The storage temperature is at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds within the diazaspiro[3.4]octane-6,8-dione family have been synthesized and characterized for various applications. For example, a study detailed the synthesis of spirocyclopropane derivatives exhibiting corrosion inhibition properties for mild steel in acidic conditions, emphasizing the compounds' green chemistry aspects and their effective protection capabilities (Chafiq et al., 2020; Chafiq et al., 2020). These studies demonstrate the compounds' applications beyond pharmacological uses, focusing on their utility in materials science and corrosion science.

Corrosion Inhibition

The inhibition performance of spirocyclopropane derivatives, including structures similar to 2-Hydroxy-5,7-diazaspiro[3.4]octane-6,8-dione, has been investigated for the protection of mild steel in hydrochloric acid solutions. These studies reveal that such compounds are effective in preventing corrosion, attributed to their adsorption onto the metal surface, which is both physical and chemical in nature (Chafiq et al., 2020; Chafiq et al., 2020).

Materials Science Applications

The structural and chemical properties of diazaspiro[3.4]octane-6,8-dione derivatives have been explored for their potential in materials science. For example, derivatives have been used as linkers in the solid-phase synthesis of base-sensitive oligonucleotides, showcasing their versatility and applicability in creating biodegradable materials and facilitating specific chemical reactions (Leisvuori et al., 2008).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Properties

IUPAC Name

2-hydroxy-5,7-diazaspiro[3.4]octane-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c9-3-1-6(2-3)4(10)7-5(11)8-6/h3,9H,1-2H2,(H2,7,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKNONYGPMTGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12C(=O)NC(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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